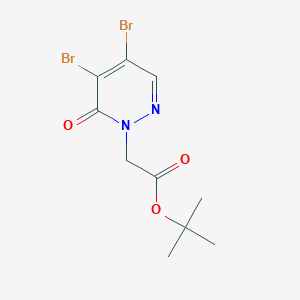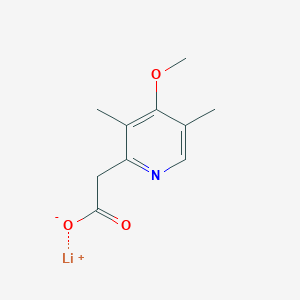![molecular formula C14H9F2N3O2 B13513159 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)
5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions, a nitrophenyl group at the 2 position, and a methyl group attached to the nitrogen atom of the diazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration to introduce the nitro group at the 4 position.
Diazotization: The nitroaniline derivative is then subjected to diazotization using isoamyl nitrite in the presence of pyrene.
Cyclization: The diazonium salt formed is cyclized to produce the benzodiazole ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products depend on the nucleophile used and can include various substituted benzodiazoles.
科学的研究の応用
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
4,5-Difluoro-2-nitroaniline: A precursor in the synthesis of the target compound.
2-Chloro-5,6-difluorobenzimidazole: Another benzodiazole derivative with similar structural features.
Benzeneacetic acid, 2,6-difluoro-4-nitro-, methyl ester: A related compound with a different functional group arrangement.
Uniqueness
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H9F2N3O2 |
|---|---|
分子量 |
289.24 g/mol |
IUPAC名 |
5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9F2N3O2/c15-10-6-12-13(7-11(10)16)18-14(17-12)5-8-1-3-9(4-2-8)19(20)21/h1-4,6-7H,5H2,(H,17,18) |
InChIキー |
WSDLXKBPDJJBTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NC3=CC(=C(C=C3N2)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


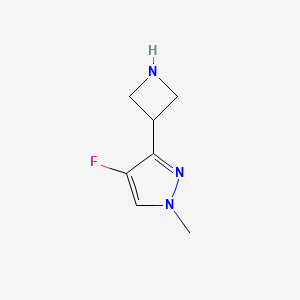
![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)
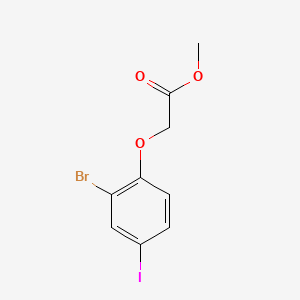
![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)
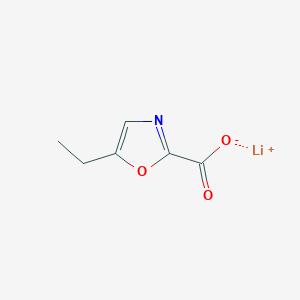
![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)
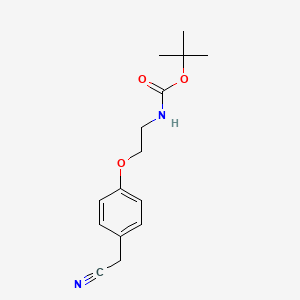
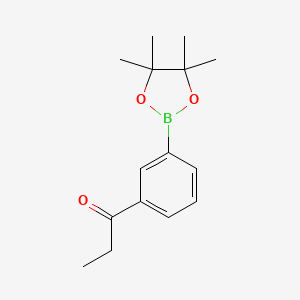
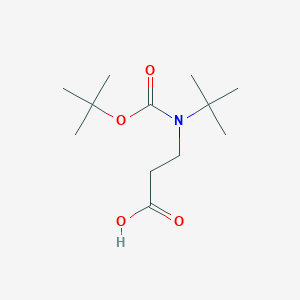
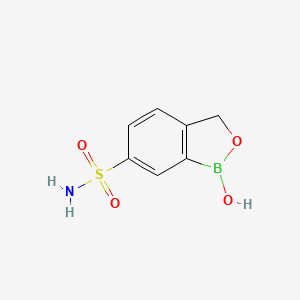
![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)
![(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)
